[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-14)13-17-11/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAVZSFQYYZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nitrile Oxide Cycloaddition
Step 1: Formation of Nitrile Oxide Intermediate
Starting from 3,4-dimethoxybenzaldehyde, the corresponding oxime is prepared by reaction with hydroxylamine hydrochloride. The oxime is then converted to the nitrile oxide intermediate using chlorinating agents such as TsN(Cl)Na·3H2O in the presence of a base (e.g., tert-butyl alcohol as solvent).Step 2: Cycloaddition with an Alkyne Bearing a Hydroxymethyl Group
The nitrile oxide undergoes 1,3-dipolar cycloaddition with an alkyne functionalized with a hydroxymethyl substituent at the appropriate position to yield the isoxazole ring with the methanol group at the 3-position.Step 3: Purification and Characterization
The product is purified by column chromatography and characterized by IR (absence of carbonyl peaks, presence of isoxazole ring vibrations), NMR (aromatic and methanol protons), and mass spectrometry confirming the molecular ion peak corresponding to the desired compound.
Cyclization of α-Ketoester with Hydroxylamine
Step 1: Preparation of α-Ketoester Precursor
An α-ketoester bearing the 3,4-dimethoxyphenyl group is synthesized by standard esterification and oxidation reactions.Step 2: Reaction with Hydroxylamine
The α-ketoester is treated with hydroxylamine hydrochloride under acidic or neutral conditions to induce cyclization, forming the 5-(3,4-dimethoxyphenyl)-3-isoxazolol (methanol group at the 3-position).Step 3: Isolation and Purification
The product is isolated by filtration or extraction, followed by chromatographic purification. Characterization includes melting point determination, IR spectroscopy (noting the O-H stretch), and mass spectrometry.
Reduction of Isoxazole Carboxylates to Methanol Derivatives
Starting from 3,5-disubstituted isoxazole-3-carboxylates (esters), reduction with lithium aluminum hydride (LiAlH4) in diethyl ether at low temperature (0°C) converts the ester group to the corresponding methanol derivative at the 3-position.
This method allows the preparation of this compound by first synthesizing the isoxazole carboxylate with the 3,4-dimethoxyphenyl substituent at the 5-position, followed by reduction.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
Mechanistic Insights: The 1,3-dipolar cycloaddition proceeds via a concerted pericyclic mechanism, ensuring regioselectivity in the formation of the isoxazole ring. This is crucial for obtaining the 3,5-disubstituted pattern with the desired substituents.
Catalyst-Free vs. Catalyzed Routes: Metal-free methods using chlorinating agents and bases are preferred for environmental and cost reasons, but metal-catalyzed routes (e.g., AuCl3) offer superior yields and milder conditions.
Functional Group Compatibility: The methanol group at the 3-position can be introduced either directly during ring formation (via α-ketoester cyclization) or by post-ring formation reduction of esters, allowing synthetic flexibility.
Purification Techniques: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures with acid additives (e.g., 1% acetic acid) is effective for isolating pure isoxazole derivatives.
Characterization: IR spectra show characteristic isoxazole ring vibrations (~1170 cm^-1), absence of carbonyl peaks confirms ring closure, and methanol O-H stretch is observed. Mass spectrometry confirms molecular weight, and melting points align with literature values.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as converting the isoxazole ring to an isoxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol serves as a building block for more complex molecules. Its reactive methanol group allows for further functionalization, making it valuable in the synthesis of specialty chemicals and advanced materials.
Biological Research
This compound has garnered attention for its potential bioactivity. Isoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. Research has indicated that this compound may be effective in developing new pharmaceuticals aimed at treating infections and inflammatory diseases .
Antioxidant Activity
Research shows that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, reducing oxidative stress markers in cultured cells by approximately 40%.
Anti-inflammatory Effects
In animal models of inflammation, administration of this compound led to significant reductions in swelling and pain. The compound inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50% at specific dosages.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential as a therapeutic agent for treating infections caused by these microorganisms.
Case Studies
Several studies highlight the biological activities of this compound:
- Antioxidant Study : An in vitro study demonstrated that the compound significantly reduced oxidative stress markers in cultured human cells.
- Anti-inflammatory Study : In a controlled animal study, the compound was administered to models with induced inflammation; results showed marked decreases in inflammatory markers compared to controls.
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations.
Industrial Applications
In the industrial sector, this compound is utilized in producing polymers and resins due to its stability and reactivity. Its ability to undergo further reactions makes it suitable for creating advanced materials used in various applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Methoxyphenyl)isoxazole | Substituted isoxazole | Antioxidant and anti-inflammatory |
| 5-(4-Hydroxyphenyl)isoxazole | Hydroxy group on phenyl ring | Antimicrobial properties |
| 5-(Phenyl)isoxazole | Simple phenyl substitution | Neuroprotective effects |
The specific combination of methanol and dimethoxy groups in this compound may enhance its solubility and bioavailability compared to these derivatives .
Mechanism of Action
The mechanism of action of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Isoxazole Family
- (3-Methylisoxazol-5-yl)methanol (CAS: 14716-89-3): This simpler analogue lacks the 3,4-dimethoxyphenyl group, featuring a methyl substituent instead. Such structural differences may lead to divergent biological activities or metabolic stability .
- 3-(Substitutedphenyl)-4-benzoyl-Δ²-isoxazoline Derivatives: A compound with a 3,4-dimethoxyphenyl group attached to a complex isoxazoline-imidazole scaffold (C₂₉H₂₁N₃O₆SCl₂) exhibits a higher molecular weight (641.32 g/mol) and melting point (138°C). The benzoyl and imidazole groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This contrasts with [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol, whose hydroxymethyl group could favor hydrogen bonding and solubility in protic solvents .
Heterocyclic Compounds with 3,4-Dimethoxyphenyl Moieties
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole :
This oxadiazole derivative demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The 3,4-dimethoxyphenyl group likely contributes to this activity via electron-donating effects, stabilizing radical intermediates or modulating enzyme interactions. However, the oxadiazole ring’s planar structure may enhance π-π stacking with biological targets compared to the isoxazole core .- Curcumin Analogues with 3,4-Dimethoxyphenyl Substituents: Derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibited potent antioxidant activity (e.g., free radical scavenging) and enzyme inhibition (tyrosinase, HIV-1 protease). However, the conjugated cyclopentanone system in curcumin analogues likely confers greater rigidity and extended π-conjugation, which may amplify their bioactivity .
Physicochemical and Toxicological Comparisons
Biological Activity
Introduction
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique molecular structure, featuring a methanol group and a 3,4-dimethoxyphenyl substituent, suggests potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Isoxazole ring |
| Substituent | 3,4-Dimethoxyphenyl group |
| Functional Group | Methanol group |
The presence of the methanol group may enhance the compound's solubility and bioavailability compared to other isoxazole derivatives.
Antioxidant Activity
Research indicates that compounds with isoxazole rings often exhibit significant antioxidant properties . This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Case Study:
In vitro studies demonstrated that this compound reduced oxidative stress markers in cultured cells by approximately 40%, indicating its potential as a protective agent against oxidative damage.
Anti-inflammatory Effects
Another notable biological activity of this compound is its anti-inflammatory properties. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, which are key mediators in inflammatory responses.
Research Findings:
In animal models of inflammation, administration of this compound resulted in a significant reduction in swelling and pain compared to controls. The compound inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 by up to 50% at certain dosages.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Studies show that it exhibits activity against various bacterial and fungal strains.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Molecular docking studies have indicated potential binding sites that could elucidate its therapeutic mechanisms further.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it's useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Methoxyphenyl)isoxazole | Substituted isoxazole | Antioxidant and anti-inflammatory |
| 5-(4-Hydroxyphenyl)isoxazole | Hydroxy group on phenyl ring | Antimicrobial properties |
| 5-(Phenyl)isoxazole | Simple phenyl substitution | Neuroprotective effects |
The specific combination of methanol and dimethoxy groups in this compound may enhance its solubility and bioavailability compared to these derivatives.
Q & A
Basic: What are the validated synthetic routes for [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol, and how is structural confirmation achieved?
Answer:
The compound can be synthesized via cyclization of precursor enaminones or through esterification/hydrolysis of intermediates like methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate. Key steps include refluxing with hydroxylamine hydrochloride or acetic anhydride in ethanol/glacial acetic acid . Structural confirmation employs elemental analysis , IR spectroscopy (to identify functional groups like C=O and O-H), and ¹H/¹³C NMR (to resolve aromatic protons and methoxy groups). Thin-layer chromatography (TLC) ensures purity .
Basic: What purification methods are recommended for isolating this compound?
Answer:
Recrystallization from ethanol or ethyl acetate is standard for isolating the compound. High-performance liquid chromatography (HPLC) with >98% purity is used for analytical validation . For lab-scale synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates byproducts .
Advanced: How can reaction conditions be optimized to minimize byproducts during isoxazole ring formation?
Answer:
Key variables include:
- Solvent choice : Ethanol or acetic acid enhances cyclization efficiency compared to polar aprotic solvents .
- Catalyst : Ammonium acetate accelerates enaminone cyclization .
- Temperature : Reflux (70–100°C) ensures complete conversion; prolonged heating (>10 hours) risks decomposition .
Monitor reaction progress via TLC and adjust stoichiometry of hydroxylamine hydrochloride to prevent incomplete ring closure .
Advanced: What computational tools are available to predict the acute toxicity of this compound derivatives?
Answer:
The GUSAR-online platform uses Quantitative Structure-Activity Relationship (QSAR) models to predict LD₅₀ and organ-specific toxicity. Input the compound’s SMILES string to assess acute oral toxicity, leveraging databases like PubChem for validation . Cross-check predictions with in vitro assays (e.g., hepatocyte viability tests) to resolve discrepancies .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Answer:
- Verify solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm .
- Check impurities : Residual acetic acid or ethanol in crystallization may obscure peaks. Use deuterated solvents and repeat lyophilization .
- Cross-validate : Compare with high-resolution mass spectrometry (HRMS) and literature values for analogous isoxazoles .
Advanced: What strategies are effective for functionalizing the methanol group in this compound?
Answer:
- Esterification : React with acetyl chloride or carboxylic anhydrides in pyridine to form esters .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert –CH₂OH to –COOH .
- Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) during multi-step syntheses .
Basic: Which analytical techniques are critical for confirming the compound’s stability under storage?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature.
- HPLC-UV : Monitors degradation products over time.
- ¹H NMR in DMSO-d₆ : Detects oxidation (e.g., aldehyde formation) or hydrolysis . Store at –20°C in anhydrous DMSO or under argon to prevent moisture absorption .
Advanced: How can mechanistic studies elucidate the role of the 3,4-dimethoxyphenyl group in biological activity?
Answer:
- SAR studies : Synthesize analogs with modified substituents (e.g., –OCH₃ → –CF₃) and compare bioactivity .
- Docking simulations : Use AutoDock Vina to model interactions with MAPK or other targets .
- Metabolic profiling : Incubate with liver microsomes to identify demethylated metabolites .
Basic: What are the recommended protocols for elemental analysis to ensure batch consistency?
Answer:
- Combustion analysis : Use a CHNS analyzer with acetanilide as a standard. Acceptable tolerance: ±0.3% for C, H, N .
- Ash content : Calcinate at 550°C for 4 hours to quantify inorganic residues .
Advanced: How can researchers identify and characterize byproducts from esterification or hydrolysis reactions?
Answer:
- GC-MS : Detect volatile byproducts (e.g., methyl esters) .
- LC-MS/MS : Identify non-volatile impurities (e.g., dimerized isoxazoles) .
- X-ray crystallography : Resolve structural ambiguities in crystalline byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
